molecular formula C7H6ClNO2 B582042 2-Chloro-4-methoxynicotinaldehyde CAS No. 905563-79-3

2-Chloro-4-methoxynicotinaldehyde

Cat. No.: B582042
CAS No.: 905563-79-3
M. Wt: 171.58
InChI Key: BDKGCVNNWDEUKG-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by a chlorine atom and a methoxy group, respectively

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 171.58 . The compound is a white to yellow powder or crystals

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-Chloro-4-methoxynicotinaldehyde in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-methoxynicotinaldehyde involves the chlorination of 4-methoxynicotinaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-methoxynicotinaldehyde is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by evaporation of the solvent and purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine (Et3N), in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: 2-Chloro-4-methoxynicotinic acid.

    Reduction: 2-Chloro-4-methoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methoxynicotinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a building block for the development of new therapeutic agents.

    Material Science: It is used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: Similar structure but lacks the aldehyde group.

    4-Methoxynicotinaldehyde: Similar structure but lacks the chlorine atom.

    2-Chloro-4-nitropyridine: Similar structure but contains a nitro group instead of a methoxy group.

Uniqueness

2-Chloro-4-methoxynicotinaldehyde is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGCVNNWDEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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